molecular formula C47H50F6N6O7S B8195978 PROTAC ERR

PROTAC ERR

Cat. No.: B8195978
M. Wt: 957.0 g/mol
InChI Key: POTUUCUOBIVSIX-BDUCEWPUSA-N
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Description

PROTAC ERRα is a bifunctional small molecule degrader designed for the targeted elimination of Estrogen-Related Receptor alpha (ERRα) in research settings. It operates via an event-driven mechanism by hijacking the ubiquitin-proteasome system (UPS) . The molecule consists of a ligand that binds to the ERRα protein, connected by a chemical linker to a ligand that recruits an E3 ubiquitin ligase . This recruitment facilitates the formation of a ternary complex between the ERRα protein and the E3 ligase, leading to the polyubiquitination of ERRα and its subsequent degradation by the proteasome . This catalytic, sub-stoichiometric mode of action allows for the potent and sustained removal of the target protein, enabling researchers to study loss-of-function phenotypes and validate ERRα as a therapeutic target . Unlike traditional occupancy-driven inhibitors that merely block protein activity, this degradation approach can abolish all scaffolding and functional properties of the protein, offering a powerful tool for probing complex biological pathways and overcoming drug resistance mechanisms . The compound is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[5-[[(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H50F6N6O7S/c1-27-40(67-26-57-27)30-12-9-28(10-13-30)23-56-43(63)36-21-34(60)24-59(36)44(64)41(45(2,3)4)58-39(61)8-6-7-17-55-42(62)32(22-54)18-29-11-16-37(38(19-29)65-5)66-25-31-14-15-33(46(48,49)50)20-35(31)47(51,52)53/h9-16,18-20,26,34,36,41,60H,6-8,17,21,23-25H2,1-5H3,(H,55,62)(H,56,63)(H,58,61)/b32-18+/t34-,36+,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTUUCUOBIVSIX-BDUCEWPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H50F6N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

957.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rational Design and Structural Components

PROTACs targeting ERRα typically consist of three modular components:

  • Warhead : Binds to the target protein (ERRα).

  • Linker : Connects the warhead to the E3 ligase ligand.

  • E3 Ligase Ligand : Recruits the ubiquitin-proteasome system for degradation.

In a landmark study, researchers synthesized a series of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivatives as ERRα degraders. The warhead was designed to bind ERRα’s ligand-binding domain (LBD), while the E3 ligase ligand (e.g., VH032) was linked via a polyethylene glycol (PEG) spacer.

Key Synthesis Steps

  • Intermediate Preparation : The 4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl group was synthesized via nucleophilic substitution using 2,4-bis(trifluoromethyl)benzyl bromide and 3-methoxy-4-hydroxyphenylacrylamide.

  • Cyanoacrylamide Formation : The intermediate was reacted with cyanoacetic acid in the presence of N,N′-dicyclohexylcarbodiimide (DCC) to form the cyanoacrylamide core.

  • Conjugation with E3 Ligase Ligand : The warhead was conjugated to VH032 via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Table 1: Degradation Efficiency of this compoundα Compounds

CompoundERRα Degradation (%)Concentration (nM)Cell Line
6c >8030MCF-7
6d 6550MDA-MB-231

Multicomponent Reaction (MCR) Platforms for Scalable Synthesis

Split Ugi Reaction for Gram-Scale Production

The split Ugi reaction has emerged as a versatile MCR for synthesizing PROTACs with diverse architectures. In one application, piperazine (10 ), formaldehyde (7 ), and a JQ1-based warhead (6 ) were combined to generate BRD4-degrading PROTACs. This method was adapted for ERR-targeting PROTACs by substituting the warhead with ERRα-binding motifs.

Reaction Conditions

  • Solvent : Methanol (6 mL per 1.5 mmol piperazine).

  • Temperature : Room temperature (298 K).

  • Yield : 85–90% after purification via reversed-phase HPLC.

Table 2: Synthons Used in Split Ugi PROTAC Synthesis

SynthonRoleStructure
PiperazineBifunctional linkerN/A
FormaldehydeCrosslinkerHCHO
JQ1 analogWarhead(+)-JQ1 derivative

Nucleic Acid-Conjugated PROTACs via Click Chemistry

DNA-Binding Domain (DBD)-Targeted PROTACs

A novel strategy for degrading ERα (a related nuclear receptor) involved conjugating an estrogen response element (ERE) DNA sequence to VH032 via a copper-catalyzed azide-alkyne cycloaddition (CUAAC). This approach could be adapted for ERRα by replacing ERE with an ERR-specific DNA sequence.

Synthesis Protocol

  • Azide Modification : The 5′-end of the sense DNA strand was functionalized with an azide group.

  • Alkyne Functionalization : VH032 was modified with a terminal alkyne.

  • Click Reaction : The azide-DNA and alkyne-VH032 were reacted with CuSO₄ and sodium ascorbate at 310 K for 24 hours.

Table 3: Click Reaction Optimization Parameters

ParameterOptimal Value
Temperature310 K
Reaction Time24 h
Molar Ratio (DNA:VH032)1:10

Characterization and Analytical Validation

Liquid Chromatography–Mass Spectrometry (LC–MS)

LC–MS was critical for verifying the molecular weight and purity (>95%) of this compoundα compounds. A Waters Acquity OST C-18 column (2.1 × 50 mm, 1.7 μm) with a gradient of 5–50% acetonitrile in 10 mM triethylamine was used.

Western Blot Analysis

Degradation efficacy was quantified in ERα-positive cell lines (e.g., MCF-7, T47D). Cells treated with 10 μM PROTAC showed >70% reduction in ERRα levels, which was reversed by proteasome inhibitors like MG132.

Comparative Analysis of this compound Preparation Methods

Table 4: Pros and Cons of PROTAC Synthesis Strategies

MethodAdvantagesLimitations
Small-MoleculeHigh specificity, low immunogenicityComplex synthesis, low solubility
MCR PlatformsScalable, modular designLimited warhead diversity
Nucleic Acid ConjugationAvoids LBD mutations, reversibleNuclease susceptibility

Scientific Research Applications

Key Features

  • Target Specificity : PROTAC ERR is designed to target ERα, which is overexpressed in approximately 70% of breast cancers.
  • Dual Ligand System : It comprises two ligands—one that binds to ERα and another that recruits an E3 ligase (such as VHL) to facilitate degradation.

Breast Cancer

  • Efficacy in ERα Degradation :
    • In vitro studies have demonstrated that this compound effectively degrades ERα in breast cancer cell lines (e.g., MCF-7 and T47D). The degradation occurs in a dose-dependent manner, with significant reductions in ERα levels observed after treatment with concentrations as low as 5 μM .
    • The mechanism of action involves the formation of a ternary complex between PROTAC, ERα, and the E3 ligase, leading to proteasomal degradation .
  • Overcoming Drug Resistance :
    • Traditional therapies targeting the ligand-binding domain (LBD) of ERα often face challenges due to mutations leading to drug resistance. This compound targets the DNA-binding domain (DBD), providing a novel approach to circumvent these resistance mechanisms .

Case Studies

StudyFindings
Study 1: Efficacy in MCF-7 CellsDemonstrated that this compound induced over 66% degradation of ERα within 24 hours at 5 μM concentration .
Study 2: Resistance MechanismsIdentified potential resistance mechanisms linked to alterations in ERα expression and proteasomal function .
Study 3: Clinical ApplicationARV-471, a PROTAC targeting ERα, showed promising results in early-phase clinical trials for patients with metastatic breast cancer .

Challenges and Considerations

While this compound shows promise, several challenges need addressing:

  • Metabolic Stability : In vivo studies indicate that metabolic instability of the PROTAC linker can lead to reduced efficacy due to competitive metabolites .
  • Resistance Mechanisms : Understanding how cancer cells adapt to PROTAC treatment is crucial for developing combination therapies that enhance efficacy and prevent resistance .

Mechanism of Action

PROTAC ERR functions by bringing the estrogen-related receptor into close proximity with an E3 ubiquitin ligase. This interaction facilitates the ubiquitination of the receptor, marking it for degradation by the proteasome. The mechanism is event-driven, meaning that this compound does not need to bind with high affinity or in large doses to be effective. This allows for the degradation of proteins that are otherwise challenging to target .

Comparison with Similar Compounds

Comparison with Similar PROTAC Compounds

PROTACs Targeting Kinases and Nuclear Receptors

BRD4 PROTACs: PROTACs degrading BRD4, such as ARV-771 (VHL-based) and dBET1 (CRBN-based), show DC50 values in the nanomolar range. However, BRD4 PROTACs often exhibit off-target degradation of BRD2/3 at high concentrations, unlike ERRα-targeting PROTACs, which demonstrate higher selectivity .

ALK/TBK1 PROTACs : PROTACs degrading anaplastic lymphoma kinase (ALK) and TANK-binding kinase 1 (TBK1) achieve DC50 values comparable to cpd.29 (e.g., ~100 nM for ALK). However, these compounds require driver mutations in ALK for efficacy, whereas PROTAC ERRα is effective in wild-type ERRα-expressing cancers .

E3 Ligase Utilization

VHL vs. CRBN : this compoundα compounds like cpd.29 (VHL-based) and cpd.6c (CRBN-based) highlight the impact of E3 ligase choice. cpd.6c achieves superior potency (DC50 = 3 nM, Dmax >80%) due to optimized ternary complex formation with CRBN . In contrast, VHL-based PROTACs often exhibit broader tissue distribution, as seen in cpd.29’s in vivo tumor and organ degradation (~40% in heart, kidney, and tumors) .

MDM2-Based PROTACs: A1874, an MDM2-recruiting PROTAC degrading BRD4, uniquely stabilizes tumor suppressor p53 while degrading BRD4, achieving synergistic antiproliferative effects.

Degradation Efficiency and Specificity

This compoundα compounds outperform pan-kinase PROTACs in specificity. For example, pan-kinase PROTACs derived from promiscuous inhibitors degrade only a subset of their kinase targets despite broad binding, whereas this compoundα selectively degrades ERRα without affecting other ERR isoforms (e.g., ERRβ/γ) .

Biological Activity

Proteolysis-targeting chimeras (PROTACs) represent a novel approach in drug development, particularly for targeting proteins involved in cancer and other diseases. Among these, PROTAC ERR (Estrogen Receptor Degrader) has garnered attention due to its potential to selectively degrade estrogen receptor alpha (ERα), a key player in breast cancer progression. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and implications for future research.

This compound functions by bridging the target protein (ERα) with E3 ligases, facilitating ubiquitination and subsequent degradation via the ubiquitin-proteasome system. This mechanism is crucial for overcoming resistance associated with traditional therapies that target the ligand-binding domain (LBD) of ERα. By focusing on the DNA-binding domain (DBD), this compound can effectively induce degradation in cells that express ERα, even those with mutations that confer resistance to conventional treatments .

In Vitro Studies

In vitro experiments have demonstrated that this compound can efficiently degrade ERα in various breast cancer cell lines, including MCF-7 and T47D cells. For example, a study reported that treatment with 5 μM of ERE-PROTAC led to significant degradation of ERα, confirmed through immunoblotting techniques. The degradation process was shown to be proteasome-dependent, as co-treatment with a proteasome inhibitor (MG132) effectively blocked this effect .

In Vivo Studies

While in vitro results are promising, in vivo studies reveal complexities. A recent investigation highlighted an "in vitro-in vivo disconnect," where the expected degradation levels of ERα were not achieved in animal models. This discrepancy was attributed to metabolic instability of the PROTAC linker, leading to the formation of metabolites that competed with the full PROTAC for binding to ERα . This finding underscores the importance of optimizing PROTAC design for metabolic stability to enhance therapeutic efficacy.

Case Study 1: ERE-PROTAC in Breast Cancer Cells

A specific case study involved the application of ERE-PROTAC in ERα-positive breast cancer cells. The study found that ERE-PROTAC successfully induced dose-dependent degradation of ERα across different concentrations tested. Notably, when combined with MG132, ERα degradation was completely inhibited, further confirming the reliance on the proteasome pathway for its action .

Case Study 2: Vepdegestrant Clinical Trials

Vepdegestrant, another oral PROTAC targeting ERα, has undergone Phase III clinical trials. Preliminary results indicate robust ER degradation and a favorable safety profile. This clinical context reinforces the therapeutic potential of PROTACs like ERR in treating hormone receptor-positive breast cancers .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study Cell Line Concentration Degradation Observed Mechanism
MCF-75 μMSignificantProteasome-dependent
T47DDose-dependentYesProteasome-dependent
CTC174 PDXN/ALower than expectedMetabolic instability
VariousN/ARobustUbiquitin-proteasome system

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)

The ERE-PROTAC system utilizes click chemistry to conjugate a DNA-binding domain (DBD)-targeting oligonucleotide (ERE sequence) with the VHL E3 ligase ligand VH032. Key steps include:

  • Reaction : Azide-modified ssERE (N₃-ssERE) + alkyne-functionalized VH032 (VH032-propargyl) → triazole-linked ERE-PROTAC.

  • Conditions : Copper catalyst, 24 hours at 310 K (37°C), yielding >90% conversion (Figure S2B in ).

  • Characterization : Confirmed via urea PAGE and LC-MS (Figure S3 in ). Post-synthesis annealing forms double-stranded ERE-PROTAC for enhanced target binding.

This method avoids targeting the ligand-binding domain (LBD), reducing resistance risks in ER+ breast cancer cells .

Reductive Amination

A direct-to-biology (D2B) platform enables rapid PROTAC synthesis and screening:

  • Reaction : Amines + aldehydes/ketones → imine intermediates → reduced to amines.

  • Conditions : Sodium triacetoxyborohydride (STAB) or picoline borane, DMF, 20–40°C. Reactions achieve >80% conversion in 24 hours .

  • Example : BRD4-VHL PROTACs synthesized via reductive amination showed picomolar degradation activity (DC₅₀ = 0.03–0.07 nM) .

Table 1: Reaction Efficiency for Reductive Amination

BaseConversion (%)pDC₅₀ Correlation (D2B vs. Purified)
STAB85–95R² = 0.94
Picoline borane75–90R² = 0.89

Suzuki-Miyaura Cross-Coupling

Palladium-mediated couplings enable linker diversification:

  • Reaction : Aryl halides + boronic acids → biaryl linkers.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃ (aq.), 100°C, 16 hours.

  • Outcome : Generated BRD4 degraders with DC₅₀ < 1 nM. Crude reaction mixtures showed <0.5 log unit difference in pDC₅₀ compared to purified samples .

Nucleophilic Aromatic Substitution (SNAr)

Used for attaching E3 ligase ligands to warheads:

  • Reaction : Activated aryl fluorides + amines → aryl amines.

  • Conditions : DIPEA, DMF, 90°C, 24 hours.

  • Example : RIPK2 PROTACs synthesized via SNAr achieved DC₅₀ = 3–10 nM in HiBiT assays .

Alkylation Reactions

Base-dependent regioselectivity influences PROTAC potency:

  • Reaction : Alkyl chlorides + phenols → ethers or C-alkylated products.

  • Conditions :

    • MTBD base : Favors O-alkylation (70–85% yield).

    • P2-Et base : Favors C-alkylation (60–75% yield).

  • Outcome : O-alkylated PROTACs demonstrated 10-fold higher potency (DC₅₀ = 0.5 nM) compared to C-alkylated analogs .

Proteasome-Dependent Degradation Validation

Key mechanistic studies for ERα-targeting PROTACs:

  • MG132 inhibition : Pre-treatment with 10 μM MG132 (proteasome inhibitor) blocked ERα degradation, confirming ubiquitin-proteasome system dependency .

  • VHL recruitment : Chiral-ERE-PROTAC (epimer with weak VHL binding) showed no degradation, validating E3 ligase specificity .

Comparative Analysis of Reaction Platforms

Table 2: Reaction Toolbox for PROTAC Synthesis

Reaction TypeTypical Yield (%)Key AdvantagesLimitations
CUAAC90–95High specificity, mild conditionsRequires copper catalyst
Reductive amination75–95Broad substrate scopeBorane by-products
Suzuki-Miyaura60–85Linker diversityPd contamination risks
SNAr50–75Rapid kineticsLimited to activated substrates

Challenges and Innovations

  • By-product interference : Crude D2B mixtures retained 80–90% degradation efficacy compared to purified PROTACs, despite impurities .

  • Scalability : Automated platforms (e.g., 1536-well plates) synthesize 600+ PROTACs/week with <10 mg starting material .

This synthesis-strategy landscape highlights the versatility of PROTAC chemistry, enabling rapid optimization of ERα degraders for clinical applications. Future work will focus on enhancing metabolic stability and reducing off-target effects .

Q & A

Q. What are the key structural components of PROTAC ERRα, and how do they contribute to its mechanism of action?

this compoundα consists of three critical elements:

  • POI (Protein of Interest) ligand : Binds to ERRα, a nuclear receptor implicated in cancer metabolism .
  • E3 ligase ligand : Recruits ubiquitin ligase (e.g., VHL or CRBN) to tag ERRα for proteasomal degradation .
  • Linker : Connects the two ligands and influences ternary complex stability, degradation efficiency, and pharmacokinetics . Methodological Insight: Validate each component’s role via mutagenesis (e.g., modifying ligand-binding domains) and linker truncation experiments. Measure degradation efficiency (DC50, Dmax) in cell lines like MCF-7 using Western blotting .

Q. How should researchers design experiments to validate this compoundα-mediated degradation in vitro and in vivo?

  • In vitro :
  • Use dose-response curves to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
  • Employ negative controls (e.g., ligand-inactive analogs) to confirm target specificity .
    • In vivo :
  • Administer this compoundα in xenograft models (e.g., MDA-MB-231 tumors).
  • Quantify ERRα levels in tissues (heart, kidney) via immunohistochemistry or mass spectrometry. Compare results to inhibitor-only treatments .

Q. What are common challenges in PROTAC design, and how do they apply to ERRα-targeting molecules?

  • Linker Optimization : Poor linker flexibility or length reduces ternary complex formation. Test polyethylene glycol (PEG)-based or alkyl linkers for improved solubility and degradation .
  • Off-target effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .
  • Bioavailability : Assess pharmacokinetics (e.g., plasma stability, tissue distribution) via LC-MS in rodent models .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of this compoundα?

Example: In MCF-7 cells, this compoundα achieves 86% degradation (Dmax) at 100 nM (DC50), but in vivo degradation in tumors is ~39% . Methodological Strategies:

  • Evaluate tissue penetration barriers (e.g., blood-brain barrier) using microdialysis.
  • Optimize dosing regimens (frequency, route) to maintain therapeutic concentrations.
  • Incorporate nanoparticle delivery systems to enhance bioavailability .

Q. What computational approaches are effective for optimizing this compoundα linker chemistry?

  • AI-Driven Linker Design : Use generative models (e.g., DeepPROTAC) to predict stable linker conformations that align POI and E3 ligase .
  • Molecular Dynamics (MD) Simulations : Simulate ternary complex stability with varying linker lengths. Prioritize linkers that minimize steric clashes .
  • Docking-Based Scoring : Rank PROTAC candidates by binding energy scores for ERRα and E3 ligase using tools like AutoDock .

Q. How can researchers address contradictory data on this compoundα’s tissue-specific degradation efficiency?

Case Study: this compoundα reduces ERRα by 44% in heart/kidney tissues but only 39% in tumors . Approaches:

  • Perform RNA-seq/proteomics to identify tissue-specific co-factors (e.g., chaperones) that impede degradation.
  • Develop isoform-selective PROTACs by modifying the POI ligand to target ERRα splice variants .

Q. What strategies improve the rational design of PROTACs for undruggable targets like ERRα?

  • Ternary Complex Analysis : Use cryo-EM or X-ray crystallography to resolve PROTAC-ERRα-E3 ligase structures. Identify "hotspots" for linker attachment .
  • Phosphoproteomics : Map post-translational modifications (PTMs) on ERRα that influence PROTAC binding .
  • High-Throughput Screening : Test combinatorial libraries of POI/E3 ligands and linkers to identify synergistic pairs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.